molecular formula C16H13N3O3 B5280090 N'-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide

N'-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide

Cat. No.: B5280090
M. Wt: 295.29 g/mol
InChI Key: ORAWFGLIYJEHBN-UHFFFAOYSA-N
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Description

N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

The synthesis of N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide typically involves the condensation of 2-hydroxy-3H-indole-3-carbaldehyde with 4-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, but N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide stands out due to its specific structure and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)15(20)19-18-14-12-4-2-3-5-13(12)17-16(14)21/h2-9,17,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAWFGLIYJEHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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